molecular formula C24H22N4O2S B10941079 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10941079
M. Wt: 430.5 g/mol
InChI Key: XIIVDCSXSRIRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzoyl group, a phenethyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Cyanophenoxy Group: The cyanophenoxy group is attached via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a cyanobenzene compound under basic conditions.

    Formation of the Hydrazinecarbothioamide Moiety: The hydrazinecarbothioamide group is synthesized by reacting a hydrazine derivative with a suitable isothiocyanate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-BROMO-5-(4-CYANOPHENOXY)BENZYL 1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

Uniqueness

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C24H22N4O2S/c25-16-19-9-11-22(12-10-19)30-17-20-7-4-8-21(15-20)23(29)27-28-24(31)26-14-13-18-5-2-1-3-6-18/h1-12,15H,13-14,17H2,(H,27,29)(H2,26,28,31)

InChI Key

XIIVDCSXSRIRKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.